molecular formula C16H18ClN3O B5572761 2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride

2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride

Cat. No.: B5572761
M. Wt: 303.78 g/mol
InChI Key: CTZJVESZDQPDAX-UHFFFAOYSA-N
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Description

2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The compound’s structure consists of a benzimidazole ring fused with a benzene ring and an ethanol group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride typically involves the cyclization of ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzimidazole ring . The ethanol group is introduced through a subsequent reaction with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of various enzymes. This inhibition can disrupt essential biological processes, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride is unique due to the presence of the benzyl and ethanol groups, which can enhance its solubility, stability, and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O.ClH/c17-16-18(10-11-20)14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13;/h1-9,17,20H,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZJVESZDQPDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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